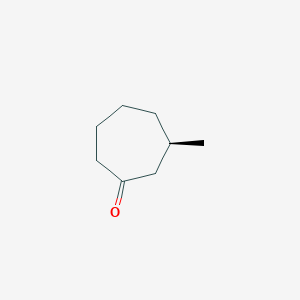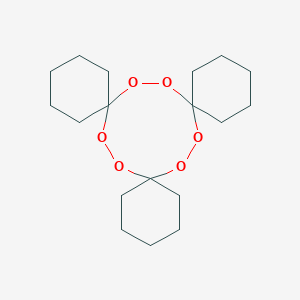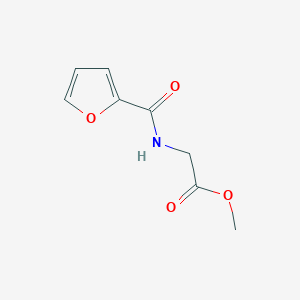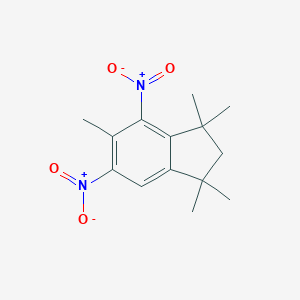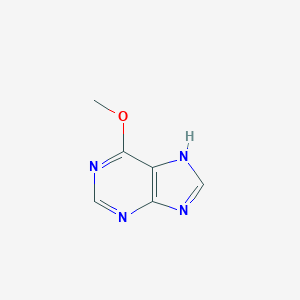
6-Metoxipurina
Descripción general
Descripción
6-Methoxypurine is a purine derivative with the chemical formula C6H6N4O. It is known for its unique heterocyclic structure, comprising a fused pyrimidine ring and an imidazole ring. This compound is extensively studied in biochemistry and has various applications in scientific research and pharmaceutical industries .
Aplicaciones Científicas De Investigación
6-Methoxypurine is widely utilized in scientific research due to its versatility. It serves as a valuable probe for investigating protein structure and function, facilitating a deeper understanding of these essential biomolecules . Researchers have also harnessed its potential as a substrate for enzymatic reactions, amplifying its significance in biochemical studies . Additionally, it has been used in the synthesis of antiviral compounds and has shown cytotoxic activity in certain derivatives .
Mecanismo De Acción
Target of Action
6-Methoxypurine, also known as 6-Methoxy-9H-purine, is hypothesized to interact with proteins through various means, including hydrogen bonding, electrostatic interactions, and covalent bonds It is known to have a similar metabolic pathway to 6-methylaminopurine , which is converted to nucleotide derivatives of 6-thioguanine (6-TG) by the sequential actions of inosinate (IMP) dehydrogenase and xanthylate (XMP) aminase .
Mode of Action
The mode of action of 6-Methoxypurine involves its interaction with its targets, leading to changes in the cellular environment. It is metabolized in a similar way to 6-methylaminopurine . The riboside derivatives are formed either by direct ribosidation via nucleoside phosphorylase or, indirectly, by dephosphorylation of the 5′-phosphoribosyl derivatives .
Biochemical Pathways
The biochemical pathways affected by 6-Methoxypurine involve the conversion of the compound into various metabolites. The metabolism of 6-Methoxypurine utilizes identical pathways to 6-methylaminopurine . The riboside derivatives are formed either by direct ribosidation via nucleoside phosphorylase or, indirectly, by dephosphorylation of the 5′-phosphoribosyl derivatives .
Pharmacokinetics
Studies on related compounds suggest that extensive first-pass metabolism may occur after oral dosing
Result of Action
It is known that the compound’s metabolites can inhibit purine nucleotide synthesis and metabolism
Análisis Bioquímico
Biochemical Properties
6-Methoxypurine plays a crucial role in biochemical reactions, particularly as a phosphoribosyltransferase inhibitor . This compound interacts with several enzymes and proteins, including phosphoribosyltransferases, which are involved in the synthesis of nucleotides. The interaction between 6-Methoxypurine and these enzymes typically involves hydrogen bonding, electrostatic interactions, and sometimes covalent bonding . These interactions can inhibit the activity of the enzymes, thereby affecting nucleotide synthesis and other related biochemical pathways.
Cellular Effects
6-Methoxypurine influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In particular, it has been observed to affect the function of cells by modulating the activity of enzymes involved in nucleotide synthesis . This modulation can lead to changes in gene expression and alterations in cellular metabolism, impacting cell growth and proliferation. The compound’s ability to inhibit specific enzymes makes it a valuable tool for studying cellular processes and developing therapeutic strategies.
Molecular Mechanism
At the molecular level, 6-Methoxypurine exerts its effects through binding interactions with biomolecules. It can inhibit enzyme activity by binding to the active site of enzymes, preventing substrate binding and subsequent catalytic activity . Additionally, 6-Methoxypurine may induce changes in gene expression by interacting with transcription factors or other regulatory proteins. These interactions can lead to alterations in the expression of genes involved in nucleotide metabolism and other cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-Methoxypurine can change over time due to its stability and degradation. Studies have shown that the compound remains stable under certain conditions, but it can degrade over time, leading to a decrease in its inhibitory activity . Long-term exposure to 6-Methoxypurine in in vitro or in vivo studies has revealed potential impacts on cellular function, including changes in cell growth and metabolism.
Dosage Effects in Animal Models
The effects of 6-Methoxypurine vary with different dosages in animal models. At lower doses, the compound may exhibit minimal effects, while higher doses can lead to significant inhibition of enzyme activity and alterations in cellular processes . Toxic or adverse effects have been observed at high doses, indicating a threshold beyond which the compound can become harmful to the organism.
Metabolic Pathways
6-Methoxypurine is involved in several metabolic pathways, particularly those related to nucleotide synthesis. It interacts with enzymes such as phosphoribosyltransferases, which play a key role in the conversion of purine bases into nucleotides . These interactions can affect metabolic flux and the levels of various metabolites, influencing overall cellular metabolism.
Transport and Distribution
Within cells and tissues, 6-Methoxypurine is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s localization to specific cellular compartments, where it can exert its biochemical effects . The distribution of 6-Methoxypurine within the cell can impact its activity and effectiveness in inhibiting enzyme function.
Subcellular Localization
The subcellular localization of 6-Methoxypurine is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This localization is crucial for its activity, as it needs to be in proximity to its target enzymes and proteins to exert its inhibitory effects
Métodos De Preparación
The synthesis of 6-Methoxypurine typically involves the conversion of 6-chloropurine to 6-Methoxypurine. One common method includes the use of sodium methoxide in methanol at room temperature, which results in a high yield of 6-Methoxypurine . Another method involves the use of 2-amino-6-methoxypurine as a starting material, followed by silylation protection and subsequent reactions to obtain the desired compound .
Análisis De Reacciones Químicas
6-Methoxypurine undergoes various chemical reactions, including substitution and rearrangement reactions. For instance, it can be synthesized from 6-chloropurine through an alkaline displacement reaction using sodium methoxide in methanol . This compound can also participate in hydrogen bonding, electrostatic interactions, and covalent bonds with proteins . The major products formed from these reactions include 6-methoxyguanine derivatives, which have shown specific activity against certain viruses .
Comparación Con Compuestos Similares
6-Methoxypurine can be compared with other purine derivatives such as 6-methoxyguanine and 6-chloropurine. While 6-methoxyguanine has shown specific antiviral activity, 6-chloropurine is often used as a starting material for synthesizing 6-Methoxypurine . The unique methoxy group on the purine base of 6-Methoxypurine contributes to its distinct chemical properties and biological activities .
Similar compounds include:
- 6-Methoxyguanine
- 6-Chloropurine
- 2-Amino-6-methoxypurine
These compounds share structural similarities but differ in their specific chemical and biological properties, highlighting the uniqueness of 6-Methoxypurine .
Propiedades
IUPAC Name |
6-methoxy-7H-purine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4O/c1-11-6-4-5(8-2-7-4)9-3-10-6/h2-3H,1H3,(H,7,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOILPRCCOREWQE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=NC2=C1NC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90148041 | |
| Record name | 6-Methoxypurine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90148041 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1074-89-1 | |
| Record name | 6-Methoxy-9H-purine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1074-89-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Methoxypurine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001074891 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-Methoxypurine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23723 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6-Methoxypurine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90148041 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-methoxypurine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.771 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



